![molecular formula C12H8Cl2N2O3 B2531151 methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate CAS No. 1290710-37-0](/img/structure/B2531151.png)
methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, density, and reactivity with other substances .Scientific Research Applications
Green Synthetic Approaches
A simple and efficient synthetic protocol for the synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo [4′,3′:5,6] pyrano[2,3-d] pyrimidine-3-carboxylate derivatives via a one-pot four-component reaction catalyzed by L-Proline has been successfully developed. This new protocol produces derivatives in good to excellent yields, highlighting operational simplicity, high yields, use of a metal-free catalyst, easy work-up procedure, and a greener method that avoids toxic catalysts and hazardous solvents (Yadav et al., 2021).
Antimicrobial and Anticancer Potential
A series of novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than doxorubicin, a reference drug. Most of the newly synthesized compounds have shown good to excellent antimicrobial activity (Hafez et al., 2016).
Advancements in Ultrasound Irradiation Synthesis
A series of 14 ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized from the cyclocondensation reaction under ultrasound irradiation with high regioselectivity and in 71-92% yields. This methodology significantly reduced reaction times, with the compounds obtained after irradiation for 10-12 min. The structural support for the ethyl 1H-pyrazole-3-carboxylates was provided by crystallographic data (Machado et al., 2011).
Molecular Docking and Antimicrobial Agents
New 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, were synthesized and evaluated for their anticancer activity against 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Compound 6(d) showed the highest potency, and all compounds demonstrated notable antibacterial and antifungal activities. Molecular docking studies indicated potential utilization of these compounds to help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-7(6-17)5-16(15-11)8-2-3-9(13)10(14)4-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBWMYHADYOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.